Cas no 287384-86-5 (4-chloro-1,3,11-triazatricyclo7.4.0.0,2,7trideca-2,4,6,8-tetraene)

4-chloro-1,3,11-triazatricyclo7.4.0.0,2,7trideca-2,4,6,8-tetraene 化学的及び物理的性質
名前と識別子
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- 7-Chloro-1,2,3,4-tetrahydro-6-aza-pyrazino[1,2-a]indole
- 4-chloro-1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
- 2-Chloro-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine
- 287384-86-5
- CS-0097138
- QSTMGYBZUONADR-UHFFFAOYSA-N
- 4-chloro-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene
- SCHEMBL5917443
- EN300-8772942
- Pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine, 2-chloro-6,7,8,9-tetrahydro-
- 4-chloro-1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2( 7),3,5,8-tetraene
- 4-chloro-1,3,11-triazatricyclo7.4.0.0,2,7trideca-2,4,6,8-tetraene
-
- MDL: MFCD24564950
- インチ: 1S/C10H10ClN3/c11-9-2-1-7-5-8-6-12-3-4-14(8)10(7)13-9/h1-2,5,12H,3-4,6H2
- InChIKey: QSTMGYBZUONADR-UHFFFAOYSA-N
- SMILES: C12=CC3=CC=C(Cl)N=C3N1CCNC2
計算された属性
- 精确分子量: 207.0563250g/mol
- 同位素质量: 207.0563250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 223
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.8Ų
- XLogP3: 1.3
じっけんとくせい
- 密度みつど: 1.50±0.1 g/cm3(Predicted)
- Boiling Point: 397.4±42.0 °C(Predicted)
- 酸度系数(pKa): 7.66±0.20(Predicted)
4-chloro-1,3,11-triazatricyclo7.4.0.0,2,7trideca-2,4,6,8-tetraene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8772942-1.0g |
4-chloro-1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene |
287384-86-5 | 95.0% | 1.0g |
$3183.0 | 2025-03-21 | |
Enamine | EN300-8772942-0.5g |
4-chloro-1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene |
287384-86-5 | 95.0% | 0.5g |
$2484.0 | 2025-03-21 | |
Enamine | EN300-8772942-5g |
4-chloro-1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene |
287384-86-5 | 95% | 5g |
$9233.0 | 2023-09-01 | |
1PlusChem | 1P00P346-250mg |
4-chloro-1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene |
287384-86-5 | 95% | 250mg |
$2010.00 | 2023-12-17 | |
Enamine | EN300-8772942-10g |
4-chloro-1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene |
287384-86-5 | 95% | 10g |
$13692.0 | 2023-09-01 | |
1PlusChem | 1P00P346-1g |
4-chloro-1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene |
287384-86-5 | 95% | 1g |
$3996.00 | 2023-12-17 | |
1PlusChem | 1P00P346-10g |
4-chloro-1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene |
287384-86-5 | 95% | 10g |
$16986.00 | 2023-12-17 | |
Enamine | EN300-8772942-0.25g |
4-chloro-1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene |
287384-86-5 | 95.0% | 0.25g |
$1576.0 | 2025-03-21 | |
Enamine | EN300-8772942-10.0g |
4-chloro-1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene |
287384-86-5 | 95.0% | 10.0g |
$13692.0 | 2025-03-21 | |
Enamine | EN300-8772942-2.5g |
4-chloro-1,3,11-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene |
287384-86-5 | 95.0% | 2.5g |
$6241.0 | 2025-03-21 |
4-chloro-1,3,11-triazatricyclo7.4.0.0,2,7trideca-2,4,6,8-tetraene 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
4-chloro-1,3,11-triazatricyclo7.4.0.0,2,7trideca-2,4,6,8-tetraeneに関する追加情報
Chemical Profile of 4-chloro-1,3,11-triazatricyclo7.4.0.0,2,7trideca-2,4,6,8-tetraene (CAS No. 287384-86-5)
4-chloro-1,3,11-triazatricyclo7.4.0.0,2,7trideca-2,4,6,8-tetraene, identified by its CAS number 287384-86-5, is a complex heterocyclic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural framework and potential biological activities. The compound belongs to the class of triaza-tricyclic systems, which are known for their structural rigidity and versatility in drug design. The presence of a chlorine substituent at the fourth position enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The molecular structure of 4-chloro-1,3,11-triazatricyclo7.4.0.0,2,7trideca-2,4,6,8-tetraene consists of a tricyclic backbone with three nitrogen atoms integrated into the ring system. This arrangement imparts a high degree of conformational constraint, which can be exploited to modulate interactions with biological targets. The compound’s tetracyclic nature further complicates its structure, offering multiple potential sites for functionalization and derivatization.
In recent years, there has been growing interest in exploring the pharmacological potential of tricyclic compounds due to their ability to engage with various biological receptors and enzymes. The nitrogen-rich environment in 4-chloro-1,3,11-triazatricyclo7.4.0.0,2,7trideca-2,4,6,8-tetraene suggests that it may interact with nucleophilic centers in biological molecules, such as enzymes or receptors involved in signal transduction pathways. This has prompted researchers to investigate its possible applications in the development of novel therapeutic agents.
One of the most compelling aspects of 4-chloro-1,3,11-triazatricyclo7.4.0.0,2,7trideca-2,4,6,8-tetraene is its synthetic utility as a building block for more complex molecules. The chlorine atom at the fourth position serves as a versatile handle for further chemical transformations via nucleophilic aromatic substitution or cross-coupling reactions. These reactions can be leveraged to introduce diverse functional groups into the molecule or to link it with other pharmacophores.
Recent studies have begun to unravel the mechanistic aspects of how such tricyclic compounds interact with biological systems. For instance, researchers have employed computational methods to model the binding modes of similar tricyclic scaffolds with target proteins, providing insights into their potential as drug candidates。 These computational studies have highlighted the importance of optimizing steric and electronic properties to enhance binding affinity and selectivity。
The synthesis of 4-chloro-1,3,11-triazatricyclo7。4。0。0,2,7trideca-2,4,6,8-tetraene presents both challenges and opportunities for synthetic chemists。 The complexity of its tetracyclic framework requires careful planning and execution to achieve high yields and purity。 However, advances in synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry, have made it possible to access such intricate structures more efficiently than ever before。
From a pharmaceutical perspective, the potential applications of CAS No 287384-86-5 are vast。 Its unique structural features make it a promising candidate for targeting various diseases, including neurological disorders、inflammatory conditions، and infectious diseases。 By modulating its chemical properties through derivatization strategies, researchers can fine-tune its biological activity to achieve desired therapeutic effects。
The growing body of literature on tricyclic compounds underscores their importance as pharmacological tools。 For example, derivatives of piperazine-based tricycles have been explored for their antipsychotic and antidepressant properties, while benzodiazepine analogs have shown promise in treating anxiety disorders。 Similarly, 4-chloro-1,3,11-triazatricyclo7。4。0。0,2,7trideca-2,4,6,8-tetraene could serve as a precursor for developing novel therapeutic agents with unique mechanisms of action。
In conclusion، CAS No 287384-86-5 represents a fascinating compound with significant potential in both academic research and industrial applications。 Its complex structure、reactive chlorine substituent、and versatile synthetic utility make it an attractive scaffold for drug discovery efforts。 As our understanding of its chemical properties and biological interactions continues to evolve، so too will its role in advancing pharmaceutical innovation。
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